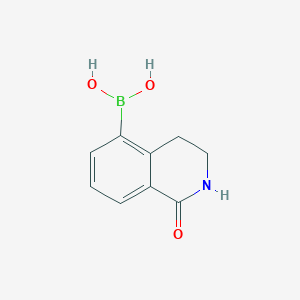

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid

CAS No.:

Cat. No.: VC13626177

Molecular Formula: C9H10BNO3

Molecular Weight: 190.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BNO3 |

|---|---|

| Molecular Weight | 190.99 g/mol |

| IUPAC Name | (1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)boronic acid |

| Standard InChI | InChI=1S/C9H10BNO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-3,13-14H,4-5H2,(H,11,12) |

| Standard InChI Key | HFMKSWXMQAFUBX-UHFFFAOYSA-N |

| SMILES | B(C1=C2CCNC(=O)C2=CC=C1)(O)O |

| Canonical SMILES | B(C1=C2CCNC(=O)C2=CC=C1)(O)O |

Introduction

Chemical Properties and Structural Analysis

Molecular and Structural Characteristics

The compound’s IUPAC name, (1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid, reflects its bicyclic framework comprising a benzene ring fused to a partially saturated piperidine ring. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₀BNO₃ |

| Average molecular mass | 190.995 g/mol |

| Monoisotopic mass | 191.075374 g/mol |

| ChemSpider ID | 67867460 |

| Synonyms | MFCD31727721; (1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid [ACD/IUPAC Name] |

The boronic acid group (-B(OH)₂) at position 5 enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond-forming strategies .

Spectral and Crystallographic Data

While crystallographic data for this specific derivative remain unpublished, analogous tetrahydroisoquinoline boronic acids exhibit planar aromatic systems with tetrahedral geometry around the boron atom. Infrared (IR) spectroscopy typically reveals B–O stretching vibrations near 1,350 cm⁻¹ and O–H stretches around 3,200 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via modular strategies involving:

Reductive Amination and Suzuki Coupling

A pivotal method involves reductive amination of 2-bromobenzaldehyde derivatives with primary aromatic amines, followed by Suzuki-Miyaura coupling with 2-ethoxyvinyl pinacolboronate (Figure 1) . For example:

-

Reductive amination: 2-Bromobenzaldehyde reacts with aniline in methanol under acetic acid catalysis, followed by sodium cyanoborohydride reduction to yield N-aryl 2-bromobenzylamine intermediates .

-

Suzuki coupling: The intermediate undergoes palladium-catalyzed coupling with 2-ethoxyvinyl boronate in 1,4-dioxane/water at 75°C, facilitated by Pd(PPh₃)₄ and Cs₂CO₃ .

-

Reductive cyclization: The resulting ethoxyvinyl derivative is treated with trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) in dichloromethane, inducing intramolecular N-alkylation to form the tetrahydroisoquinoline core .

Yield and Optimization

Optimized conditions for the cyclization step (Et₃SiH, TFA, rt) achieve yields up to 41% over two steps . Electron-withdrawing substituents on the aromatic rings enhance cyclization efficiency, while free phenolic groups may lead to competing side reactions (e.g., benzofuran formation) .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety enables participation in palladium-catalyzed couplings to construct biaryl systems. For instance, it can couple with aryl halides to generate substituted tetrahydroisoquinolines, which are prevalent in natural products and pharmaceuticals .

Research Findings and Biological Activity

Comparative Analysis with Piperidinones

Piperidinone analogs lacking the boronic acid group showed reduced antiviral efficacy, highlighting the importance of the boronic acid moiety in enhancing target binding or solubility .

Future Perspectives

Drug Discovery

The compound’s versatility in Suzuki couplings positions it as a valuable building block for antiviral and anticancer agents. Future studies should explore its incorporation into protease inhibitors or RNA-dependent RNA polymerase (RdRp) inhibitors .

Material Science

Boronic acid-functionalized tetrahydroisoquinolines could serve as sensors for diols or glycoproteins, leveraging their reversible esterification with vicinal diols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume